molecular formula C21H24N4O4 B5583974 7-(cyclopropylmethyl)-N-[(1S)-2-hydroxy-1-methylethyl]-6-(4-methoxyphenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide

7-(cyclopropylmethyl)-N-[(1S)-2-hydroxy-1-methylethyl]-6-(4-methoxyphenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide

Cat. No. B5583974
M. Wt: 396.4 g/mol
InChI Key: XILNNNRTUMWGQG-ZDUSSCGKSA-N
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Description

Imidazo[1,2-a]pyrazine derivatives are a class of compounds that have attracted interest due to their various biological activities and potential pharmaceutical applications. These compounds have been synthesized through different methods, demonstrating the flexibility and diversity in their chemical synthesis approaches.

Synthesis Analysis

The synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides involves the condensation reaction of imidazo[1,2-a]pyrazine-2-carboxylic acid with different aliphatic or aromatic amines. This process often utilizes 1-methylimidazole, Mukaiyama’s reagent, and 2-chloro-1-methylpyridinium iodide under microwave irradiation conditions, indicating a method for efficient synthesis of these compounds (Jyothi & Madhavi, 2019).

Molecular Structure Analysis

The molecular structures of synthesized imidazo[1,2-a]pyrazine derivatives are elucidated using spectral (IR, 1H and 13C NMR, and MS) and analytical data. These techniques ensure accurate identification and characterization of the compounds, providing detailed insights into their molecular frameworks.

Chemical Reactions and Properties

Imidazo[1,2-a]pyrazine derivatives have been explored for various chemical reactions, showing their versatility and reactivity. For instance, these compounds have been evaluated for their antimicrobial activity, demonstrating their potential as bioactive molecules. The specific reactions and properties depend on the substituents and the synthesis conditions used (Jyothi & Madhavi, 2019).

properties

IUPAC Name

7-(cyclopropylmethyl)-N-[(2S)-1-hydroxypropan-2-yl]-6-(4-methoxyphenyl)-8-oxoimidazo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-13(12-26)22-20(27)17-10-24-11-18(15-5-7-16(29-2)8-6-15)25(9-14-3-4-14)21(28)19(24)23-17/h5-8,10-11,13-14,26H,3-4,9,12H2,1-2H3,(H,22,27)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILNNNRTUMWGQG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1=CN2C=C(N(C(=O)C2=N1)CC3CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC(=O)C1=CN2C=C(N(C(=O)C2=N1)CC3CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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